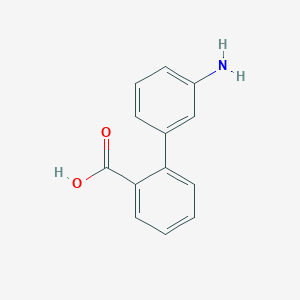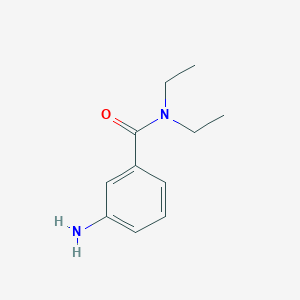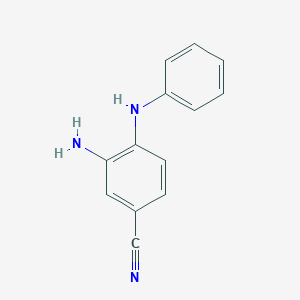
2-アミノ-3-ブロモ-5-メチルピラジン
概要
説明
2-Amino-3-bromo-5-methylpyrazine is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 188.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-bromo-5-methylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-bromo-5-methylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
その他の化合物の合成
「2-Amino-3-bromo-5-methylpyridine」は、他の化合物の合成に使用できます。 たとえば、「3-bromo-2-chloro-5-methylpyridine」と「3-bromo-2-fluoro-5-methylpyridine」を合成するために使用できます。 .
超分子集合体
この化合物は、超分子集合体の構築に使用できます。 「2-Amino-5-bromo-3-methylpyridine」と「2,4-dihydroxybenzoic acid」をN+–H⋯O−、N–H⋯O、およびO–H⋯O水素結合相互作用によって、成功した集合体が構築されました。 .
光学研究
超分子集合体から合成された塩は、光学研究によって解明されました。 UV–Vis–NIR透過スペクトルは、結晶が可視窓全体の領域でより良い透過率を示すことを明らかにしています。 .
熱特性分析
化合物の熱特性は、TG / DTA分析によって決定され、化合物は210°Cまで熱的に安定していることが示されました。 .
密度汎関数理論(DFT)研究
結晶の分子構造は、6-31g(d)基底セットを使用したB3LYPレベルで密度汎関数理論を使用して最適化されました。 .
自然結合軌道(NBO)分析
分子間相互作用と電荷の非局在化は、自然結合軌道分析によって理論的に発見されました。 .
ヒルシュフェルド表面分析
さまざまな分子間接触の存在は、ヒルシュフェルド表面分析のフィンガー・プロットによって特定されました。 .
抗酸化活性
特性
IUPAC Name |
3-bromo-5-methylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNGEHYFPRPIGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432522 | |
| Record name | 2-amino-3-bromo-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74290-65-6 | |
| Record name | 2-amino-3-bromo-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)



![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)








